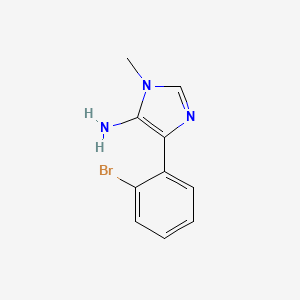
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 1st and 3rd positions of the pyrazole ring, with an ethanone group attached at the 5th position. The molecular formula of this compound is C7H9BrN2O.
準備方法
The synthesis of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of 4-bromo-3,5-dimethylpyrazole with an acetylating agent such as acetyl chloride in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the ethanone group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone can be compared with other pyrazole derivatives such as:
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the ethanone group, which affects its reactivity and applications.
1-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
1-(4-Bromo-1,3,5-trimethyl-1H-pyrazol-4-YL)ethanone: Contains an additional methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
1-(4-bromo-2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9BrN2O/c1-4-6(8)7(5(2)11)10(3)9-4/h1-3H3 |
InChIキー |
LKURTJRLZDIJOC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Br)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


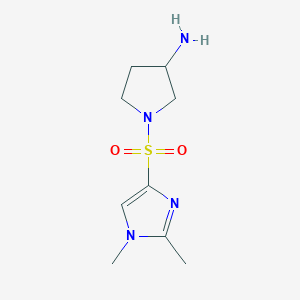
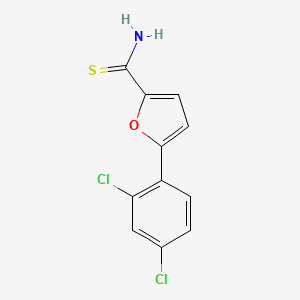

![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)

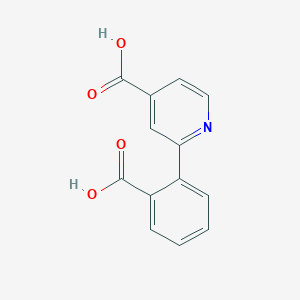

![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)
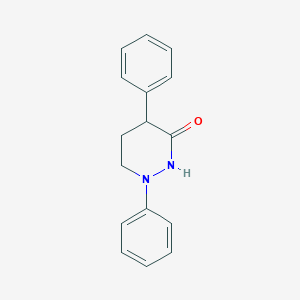


![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)

